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Introduction

Tungsten-Titanium (W-Ti) thin films are widely utilized in the semiconductor and
microelectronics industries as adhesion promoters and diffusion barriers.[1] The most common
composition for these applications is 90% Tungsten and 10% Titanium by weight (W-Ti 90-10
wt%).[1][2] These films are critical in preventing the diffusion of metal layers, such as aluminum
or copper, into the silicon substrate, which can significantly enhance the reliability and
performance of microelectronic devices.[1] The preferred method for depositing W-Ti films is
DC magnetron sputtering, a physical vapor deposition (PVD) technique that allows for excellent
control over film properties.[3][4]

Key Applications

 Diffusion Barrier: W-Ti films serve as a robust barrier to prevent the inter-diffusion of
materials between the silicon substrate and the subsequent metallization layer (e.g., Al, Cu).
[1] This is crucial for maintaining the integrity of the device structure and its electrical
properties.

o Adhesion Layer: The titanium component in the W-Ti alloy promotes strong adhesion
between the silicon substrate and the deposited metal layers.[2] Titanium is known for its
excellent oxygen-gettering properties, which helps in forming a stable interface with the
native oxide on the silicon wafer.[2]
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o Contact Metallization: In some applications, W-Ti is used as a contact layer in integrated
circuits due to its good thermal stability.

Experimental Protocol: DC Magnetron Sputtering of
W-Ti on Silicon Substrates

This protocol outlines the steps for depositing a W-Ti thin film onto a silicon wafer using a DC
magnetron sputtering system.

1. Substrate Preparation
Proper substrate preparation is critical for achieving good film adhesion and minimizing defects.

o Cleaning: The silicon wafers must be thoroughly cleaned to remove any organic and
inorganic contaminants. A standard RCA clean or a piranha etch followed by a deionized (DI)
water rinse and nitrogen drying is recommended.

o Native Oxide Removal (Sputter Etch): Immediately prior to deposition, an in-situ sputter etch
should be performed to remove the native oxide layer from the silicon surface. This is
typically done using an argon (Ar) plasma.[5]

2. Sputtering System Preparation

o Target Installation: A W-Ti (90-10 wt%) sputtering target is installed in the DC magnetron
sputtering source. Ensure proper bonding of the target to the backing plate for efficient
cooling.[6]

o Chamber Pump-down: The substrate is loaded into the sputtering chamber, and the chamber
is pumped down to a base pressure typically in the range of 1 x 10~ to 1 x 10~7 Torr to
minimize the incorporation of impurities into the film.

3. Deposition Process
o Working Gas: High-purity argon (Ar) is introduced into the chamber as the sputtering gas.

e Pre-sputtering: The W-Ti target is pre-sputtered for a few minutes with the shutter closed to
clean the target surface and allow the sputtering conditions to stabilize.
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o Deposition: The shutter is opened, and the W-Ti film is deposited onto the silicon substrate.
The deposition parameters must be carefully controlled to achieve the desired film

properties.

Quantitative Data

The following tables summarize typical process parameters and their influence on the
properties of sputtered W-Ti films.

Table 1: Typical DC Magnetron Sputtering Parameters for W-Ti Deposition
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Parameter

Typical Range

Unit

Notes

Base Pressure

<5x10°°

Torr

A lower base pressure
reduces film

contamination.

Working Pressure

(Argon)

mTorr

Affects film stress,
density, and step
coverage. Higher
pressure can lead to
more scattering and

lower film density.[7]

Sputtering Power

kw

Higher power
generally increases
the deposition rate but
can also lead to
higher substrate

temperatures.[8]

Substrate

Temperature

Room Temperature -
300

°C

Can influence film
stress, microstructure,
and adhesion.[9]

Target-to-Substrate

Distance

50 - 100

mm

Affects deposition

uniformity and rate.

Argon Flow Rate

20 - 100

Sccm

Controls the working
pressure in
conjunction with the

pumping speed.

Table 2: Influence of Key Sputtering Parameters on W-Ti Film Properties
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Parameter

Effect on Film Property

Working Pressure

Increasing pressure can decrease film stress
but may also decrease density. Higher
pressures can improve step coverage in high-

aspect-ratio features.[7]

Sputtering Power

Higher power increases the deposition rate. It
can also lead to increased adatom mobility on
the substrate surface, potentially improving film
density.[9]

Substrate Temperature

Elevated temperatures can promote the growth
of larger grains and may improve film adhesion.
[9] However, for many applications, room

temperature deposition is sufficient.

Substrate Bias

Applying a negative bias to the substrate can
increase ion bombardment, leading to denser
films and improved adhesion. However,

excessive bias can introduce stress and defects.

Experimental Workflow Diagram
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Caption: Workflow for W-Ti sputtering on silicon.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1601823?utm_src=pdf-custom-synthesis
https://www.sputtering-targets-cn.com/news/application-of-tungsten-titanium-sputtering-ta-51790710.html
https://www.sputtering-targets-cn.com/news/application-of-tungsten-titanium-sputtering-ta-51790710.html
https://www.reddit.com/r/Semiconductors/comments/1l5d39f/what_is_the_reasoning_for_a_higher_wt_of_tungsten/
https://ieeexplore.ieee.org/document/127887/
https://ieeexplore.ieee.org/document/127887/
https://ieeexplore.ieee.org/document/127887/
https://dl.asminternational.org/technical-books/edited-volume/185/chapter/3726844/Thin-Film-Deposition-Techniques-An-Overview
https://ieeexplore.ieee.org/document/279736/
https://ieeexplore.ieee.org/document/279736/
https://ieeexplore.ieee.org/document/279736/
https://www.lesker.com/newweb/deposition_materials/depositionmaterials_sputtertargets_1.cfm?pgid=w6
https://www.lesker.com/newweb/deposition_materials/depositionmaterials_sputtertargets_1.cfm?pgid=w6
https://csmantech.org/wp-content/acfrcwduploads/field_5e8cddf5ddd10/post_1313/010.1_S10_P1_Dindukurthi.pdf
https://patents.google.com/patent/WO1992018657A1/en
https://patents.google.com/patent/WO1992018657A1/en
https://moorfield.co.uk/applications/substrate-adhesion-of-sputtered-films/
https://www.benchchem.com/product/b1601823#protocol-for-sputtering-w-ti-on-silicon-substrates
https://www.benchchem.com/product/b1601823#protocol-for-sputtering-w-ti-on-silicon-substrates
https://www.benchchem.com/product/b1601823#protocol-for-sputtering-w-ti-on-silicon-substrates
https://www.benchchem.com/product/b1601823#protocol-for-sputtering-w-ti-on-silicon-substrates
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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